![molecular formula C19H20N2O2S2 B2367343 4-((7-(o-Tolyl)-1,4-thiazepan-4-yl)sulfonyl)benzonitrile CAS No. 1705210-41-8](/img/structure/B2367343.png)
4-((7-(o-Tolyl)-1,4-thiazepan-4-yl)sulfonyl)benzonitrile
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Description
The compound “4-((7-(o-Tolyl)-1,4-thiazepan-4-yl)sulfonyl)benzonitrile” is a chemical compound that is used in the synthesis of various drugs . It is a key starting material for sartans, which are a class of drugs known as Angiotensin receptor blockers (ARBs). These drugs are commonly prescribed for the treatment of hypertension .
Synthesis Analysis
The synthesis of this compound involves the use of organometallic catalysts. The classical methods for the synthesis of this compound are Pd-catalyzed, Ni-catalyzed Suzuki coupling reactions . Other high yield methods for the synthesis of this compound are Ni-catalyzed Kumada coupling, and desulfinating cross-coupling using Pd-catalyst .Molecular Structure Analysis
The molecular structure of “4-((7-(o-Tolyl)-1,4-thiazepan-4-yl)sulfonyl)benzonitrile” contains a total of 46 bonds; 26 non-H bonds, 14 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, 12 aromatic bonds, 2 six-membered rings, 1 seven-membered ring, 1 tertiary amide (aromatic), 1 nitrile (aromatic), and 1 sulfide .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are primarily coupling reactions, such as Suzuki, Negishi, and Kumada reactions . These reactions are catalyzed by Pd or Ni .Scientific Research Applications
Synthesis of Sartan Series of Drug Molecules
“4-((7-(o-Tolyl)-1,4-thiazepan-4-yl)sulfonyl)benzonitrile” is a key starting material for the synthesis of the sartan series of drug molecules . These drugs, also known as Angiotensin receptor blockers (ARBs), are commonly prescribed antihypertensive agents. They include candesartan, irbesartan, losartan, tasosartan, and valsartan .
Organometallic Catalysts
The compound is synthesized using organometallic catalysts . The familiar methods for the synthesis of biaryl compounds like this one are Pd-, Ni-catalyzed couplings reactions, such as Suzuki, Negishi, and Kumada reactions .
Antiviral Applications
Biaryl compounds, which include “4-((7-(o-Tolyl)-1,4-thiazepan-4-yl)sulfonyl)benzonitrile”, are used for the synthesis of antiviral drugs .
Antifungal Applications
In addition to antiviral applications, biaryl compounds are also used in the synthesis of antifungal drugs .
Green Chemistry
The synthesis of “4-((7-(o-Tolyl)-1,4-thiazepan-4-yl)sulfonyl)benzonitrile” can be achieved through green chemistry methods . For instance, ionic liquid can be used as a recycling agent in the synthesis process .
Organocatalysis
Organocatalysis, the use of small organic molecules to activate substrates, can be applied in the synthesis of "4-((7-(o-Tolyl)-1,4-thiazepan-4-yl)sulfonyl)benzonitrile" . This methodology presents advantages such as being less toxic, less polluting, and more economically viable than the organometallic catalysts that dominate asymmetric synthesis .
properties
IUPAC Name |
4-[[7-(2-methylphenyl)-1,4-thiazepan-4-yl]sulfonyl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S2/c1-15-4-2-3-5-18(15)19-10-11-21(12-13-24-19)25(22,23)17-8-6-16(14-20)7-9-17/h2-9,19H,10-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCUKUMRTJJRPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)S(=O)(=O)C3=CC=C(C=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((7-(o-Tolyl)-1,4-thiazepan-4-yl)sulfonyl)benzonitrile |
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